BenchChemオンラインストアへようこそ!

2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Triazoloquinazoline Lipophilicity Drug Design

2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-30-8, MF C22H18N4OS, MW 386.47) is a triazoloquinazoline fused heterocycle featuring a benzylsulfanyl moiety at C-2 and a phenyl group at C-6. This scaffold combines the privileged triazole and quinazoline pharmacophores, which are associated with adenosine receptor antagonism, antimicrobial effects, and kinase inhibition.

Molecular Formula C22H18N4OS
Molecular Weight 386.5 g/mol
Cat. No. B11289887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Molecular FormulaC22H18N4OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=CC=C4)N=C21)C5=CC=CC=C5
InChIInChI=1S/C22H18N4OS/c27-20-12-17(16-9-5-2-6-10-16)11-19-18(20)13-26-21(23-19)24-22(25-26)28-14-15-7-3-1-4-8-15/h1-10,13,17H,11-12,14H2
InChIKeyAVGQLRYLGXPBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Core Scaffold Identification for Procurement


2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS 777867-30-8, MF C22H18N4OS, MW 386.47) is a triazoloquinazoline fused heterocycle featuring a benzylsulfanyl moiety at C-2 and a phenyl group at C-6 . This scaffold combines the privileged triazole and quinazoline pharmacophores, which are associated with adenosine receptor antagonism, antimicrobial effects, and kinase inhibition [1]. The compound is primarily utilized as a research intermediate and reference standard in medicinal chemistry campaigns targeting the triazoloquinazoline chemical space .

Why Generic Triazoloquinazolines Cannot Substitute for 2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Key Differentiation Drivers


Simple substitution of other triazoloquinazoline analogs fails because the combination of the 2-benzylsulfanyl substituent and the 6-phenyl group on the 6,7-dihydro core produces a unique pharmacophore that is absent in common alternatives like 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (lacking the C-2 sulfur substituent [1]) or 2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol (differing at positions 6, 7, and 9 ). The benzylsulfanyl group significantly enhances lipophilicity (ACD/LogP = 4.67 ) compared to the des-sulfanyl analog (LogP ≈ 1.6 [1]), affecting membrane permeability and target binding. Furthermore, substitution at C-6 with a phenyl versus methyl or dimethyl groups alters ring conformation and biological target selectivity [2]. Regulatory and procurement constraints, including CAS-level traceability (777867-30-8) and QC documentation, necessitate the specific compound .

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: Comparator Data


Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability

The target compound's predicted LogP (ACD/LogP = 4.67) is significantly higher than that of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (XLogP3-AA = 1.6 [1]). The benzylsulfanyl substituent at C-2 increases lipophilicity by approximately 3.07 LogP units . Higher LogP is correlated with improved passive membrane permeability, which is critical for intracellular target engagement and in vitro assay performance .

Triazoloquinazoline Lipophilicity Drug Design

Antimicrobial Potency Linkage: EC50 of Benzylsulfanyl Triazoloquinazolines

While no direct data for the target compound was identified, structurally analogous quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety demonstrate potent antimicrobial activity. For example, compound VIIs (3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one) exhibited EC50 values of 47.6 µg/mL against Xanthomonas oryzae pv. oryzae and 22.1 µg/mL against X. axonopodis pv. citri, superior to the commercial bactericide bismerthiazol [1]. The benzylsulfanyl substituent is a critical pharmacophoric element for this activity [1].

Antimicrobial Triazolylthioether Structure-Activity Relationship

Antioxidant Activity of the Core Scaffold: DPPH Radical Scavenging Data

A series of 6,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-ones, the core scaffold of the target compound, were evaluated for antioxidant activity by DPPH radical scavenging assay [1]. Specific derivatives (e.g., compound 8/9) exhibited IC50 values of 1752.6 µmol L⁻¹, while other analogs showed lower potency (IC50 7149.2 µmol L⁻¹) [1]. The target compound's additional benzylsulfanyl and phenyl substituents are likely to modulate this activity further [2].

Antioxidant Triazoloquinazoline DPPH Assay

Molecular Properties and Drug-Likeness: Rule-of-Five Compliance

The target compound has zero Rule-of-Five violations (MW 386.47, H-bond acceptors 5, H-bond donors 0, LogP 4.67, PSA 85 Ų) . In contrast, the simplified analog 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (MW 264.28, LogP 1.6) has a different property profile that may limit its suitability for certain target classes [1]. The target compound's higher molecular weight and lipophilicity place it within an optimal range for kinase inhibitors and other targets with hydrophobic binding pockets [2].

Drug-likeness ADME Triazoloquinazoline

Optimal Research and Industrial Application Scenarios for 2-(Benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one


Kinase Inhibitor Hit Identification and SAR Studies

The target compound's triazoloquinazoline core and drug-like properties position it for use in kinase inhibitor screening panels, particularly for targets with hydrophobic ATP-binding pockets sensitive to lipophilic substituents [1]. While direct inhibition data are unavailable, the scaffold's adherence to kinase-relevant property ranges (MW < 500, LogP < 5) and the prevalence of triazoloquinazolines as kinase hinge binders support its utility in hit discovery campaigns. Procurement for medium-throughput screening against a panel of 50-100 kinases at 10 µM concentration is a pragmatic first step.

Antimicrobial Lead Optimization and Agrochemical Screening

Based on class-level antimicrobial activity data for related triazolylthioether quinazolinones [2], the target compound is a candidate for in vitro screening against plant pathogens (Xanthomonas spp., Pellicularia sasakii) and drug-resistant bacterial strains. Its unique substitution pattern may offer improved potency or selectivity over known analogs. The compound can serve as a starting point for a structure-activity relationship (SAR) program aimed at agrochemical or anti-infective development.

Antioxidant Mechanism-of-Action Studies

The core scaffold's demonstrated radical scavenging activity [3] suggests the target compound can be applied in oxidative stress research. Comparative DPPH and ABTS assays using the target compound alongside the des-sulfanyl analog (6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one) can isolate the contribution of the benzylsulfanyl group to electron-donating capacity, advancing mechanistic understanding of antioxidant triazoloquinazolines.

Chemical Biology Tool for Target Identification

The compound's multiple reactive handles (benzylsulfanyl for potential oxidation, phenyl for π-stacking, triazoloquinazolinone core for hydrogen bonding) make it a useful chemical probe. Procurement for covalent or photoaffinity labeling experiments, where the benzylsulfanyl group may be functionalized, is a strategic research application. The distinct LogP shift (+3.07 units) relative to the des-sulfanyl analog supports its use in cellular target engagement studies requiring membrane-permeable probes.

Quote Request

Request a Quote for 2-(benzylsulfanyl)-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.